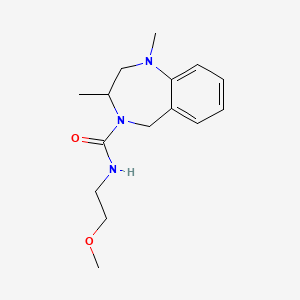![molecular formula C11H10N4O B7583884 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)
3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been studied for its unique properties, which include its ability to act as an inhibitor of certain enzymes and its potential to serve as a building block for the synthesis of new compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. By inhibiting proteasome activity, this compound may have potential therapeutic applications in the treatment of diseases such as cancer.
Biochemical and Physiological Effects:
Studies on the biochemical and physiological effects of this compound have shown that this compound has the potential to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole in lab experiments include its potential to serve as a building block for the synthesis of new compounds and its ability to inhibit certain enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole include further studies on its potential applications in medicinal chemistry and biochemistry. Specifically, research may focus on the development of new drugs based on this compound and the synthesis of new compounds with potential therapeutic applications. Additionally, further studies may be needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of pyrrole and pyrazole with an aldehyde in the presence of a catalyst. This reaction results in the formation of the oxazole ring, which is an important component of the compound.
Scientific Research Applications
Research on 3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole has focused on its potential applications in medicinal chemistry and biochemistry. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its ability to serve as a building block for the synthesis of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-5-14(4-1)11-7-12-15(9-11)8-10-3-6-16-13-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHPSTYPSBVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN(N=C2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)



![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)


![1-[2-(2,2,3,3-Tetramethylazetidine-1-carbonyl)phenyl]ethanone](/img/structure/B7583900.png)

